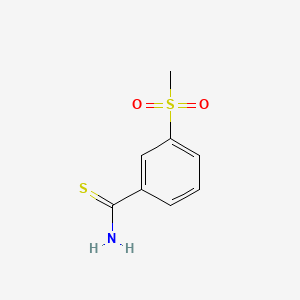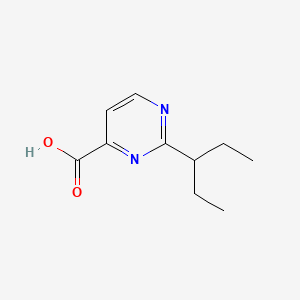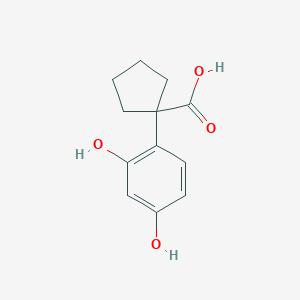
1-(2,4-Dihydroxyphenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions
Méthodes De Préparation
The synthesis of 1-(2,4-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water to form the carboxylic acid . Another approach includes the base-induced ring contraction of 2-chlorocyclohexanone to yield the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the desired carboxylic acid .
Analyse Des Réactions Chimiques
1-(2,4-Dihydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dihydroxyphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2,4-Dihydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate pathways involved in oxidative stress, inflammation, and other cellular processes .
Comparaison Avec Des Composés Similaires
1-(2,4-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be compared to other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the phenyl ring and hydroxyl groups, resulting in different chemical properties and reactivity.
1-Cyclopentene-1-carboxylic acid:
1,2-Cyclopentanedicarboxylic acid: Contains two carboxylic acid groups, which can lead to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2,(H,15,16) |
Clé InChI |
VJZZEMMZUGPYPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=C(C=C(C=C2)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)

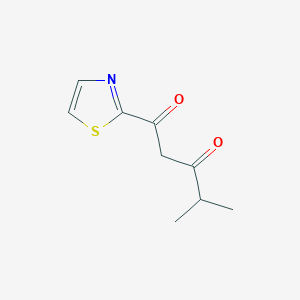
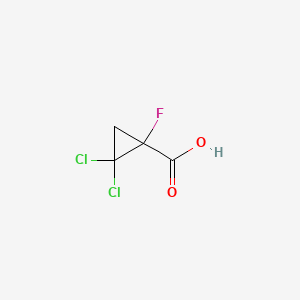
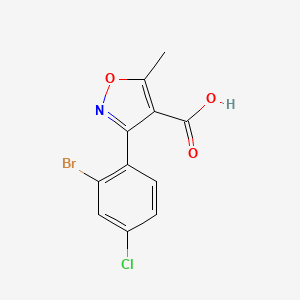
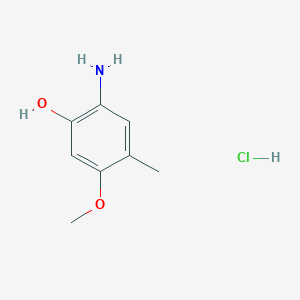
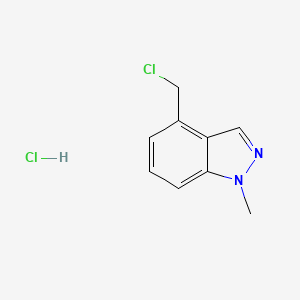
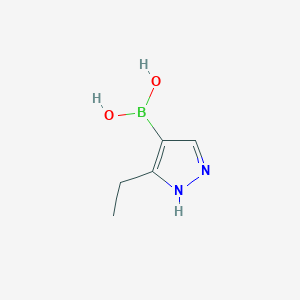
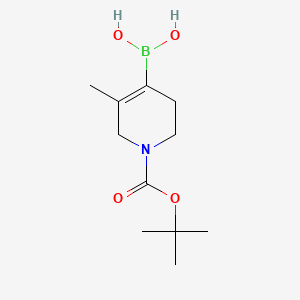
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)

